molecular formula C14H21N3O4 B15255140 tert-Butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate

tert-Butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate

Cat. No.: B15255140
M. Wt: 295.33 g/mol
InChI Key: ONUFSTOSQUZSIJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate is a bicyclic organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) linked to a 4,6-dimethoxypyrimidin-2-yl substituent. The tert-butyl carbamate group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

tert-butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)17-7-9(8-17)12-15-10(19-4)6-11(16-12)20-5/h6,9H,7-8H2,1-5H3

InChI Key

ONUFSTOSQUZSIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC(=N2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may also serve as a precursor for the synthesis of bioactive compounds .

Medicine: In medicinal chemistry, tert-Butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-Butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate becomes evident when compared to analogous azetidine-carboxylate derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Impact on Properties
tert-Butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate Fluoropyrimidine substituent at position 4; ethyl group at position 6 Fluorine (electron-withdrawing) vs. methoxy (electron-donating); pyrimidine substitution pattern Enhanced electrophilicity and potential bioactivity in fluorinated variant due to stronger C-F bond and altered electronic profile .
tert-Butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate Chloro and methoxy substituents on pyrimidine Chlorine (halogen) vs. methoxy groups at position 6 Increased lipophilicity and steric bulk in chloro derivative, potentially affecting membrane permeability and target interaction .
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate Boronate ester substituent Dioxaborolane moiety vs. pyrimidine ring Enables Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate for biaryl synthesis .
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Piperazine ring instead of azetidine; aminopyridine substituent Six-membered piperazine vs. strained azetidine Reduced ring strain in piperazine may enhance conformational flexibility, while the amino group improves solubility and hydrogen-bonding capacity .
tert-Butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate Hydroxy group on azetidine; bromopyridine substituent Hydroxy group vs. methoxy-pyrimidine Hydroxy group enables hydrogen bonding, influencing crystal packing and intermolecular interactions; bromine offers a handle for further functionalization .

Key Insights

Electronic Effects : Methoxy groups on the pyrimidine ring in the target compound provide electron-donating effects, contrasting with electron-withdrawing halogens (F, Cl) or boronate esters in analogs. This difference modulates reactivity in nucleophilic aromatic substitution and metal-catalyzed reactions .

Biological Implications : Fluorine and chlorine substituents in analogs may enhance binding to hydrophobic enzyme pockets, while methoxy groups could improve solubility for in vivo applications .

Biological Activity

Tert-butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by an azetidine ring and a tert-butyl ester group, this compound also includes a pyrimidine moiety with methoxy substitutions that may enhance its reactivity and biological efficacy. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : Approximately 263.34 g/mol
  • Structure : The compound features a tert-butyl group attached to an azetidine ring, which is further substituted by a pyrimidine derivative.

Biological Activity Overview

The biological activity of tert-butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate has been investigated in various studies, revealing promising results particularly in areas such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown selective activity against Gram-positive bacteria. Although specific data on tert-butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate is limited, its structural analogs suggest potential efficacy against bacterial strains.

Anticancer Potential

The compound's unique structure may confer cytotoxic effects against certain cancer cell lines. Related studies have demonstrated that derivatives containing pyrimidine rings can inhibit the growth of various cancer cells, including breast and lung cancer cells. The specific mechanisms through which these compounds exert their effects often involve the modulation of cell signaling pathways.

While detailed mechanistic studies specific to tert-butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate are still needed, it is hypothesized that the compound interacts with molecular targets through its azetidine and pyrimidine functionalities. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateHydroxymethyl group instead of pyrimidineLacks pyrimidine; may exhibit different reactivity
Tert-butyl 3-(5-amino-pyridin-2-yl)azetidine-1-carboxylateAmino group substitution on pyridinePotentially different biological activity due to amino functionality
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylateEthoxy and keto groupsDifferent functional groups leading to varied properties

This comparison highlights the significance of the dimethoxy-substituted pyrimidine ring in tert-butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate, which may provide distinct chemical reactivity and therapeutic potential not found in its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Antibacterial Screening : A study screened various azetidine derivatives for their antibacterial properties against Bacillus subtilis and Escherichia coli. While some derivatives showed activity, further research is needed to evaluate the specific efficacy of tert-butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate .
  • Cytotoxicity Assays : In vitro assays have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that tert-butyl 3-(4,6-dimethoxypyrimidin-2-yl)azetidine-1-carboxylate could be explored further for its anticancer properties .

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